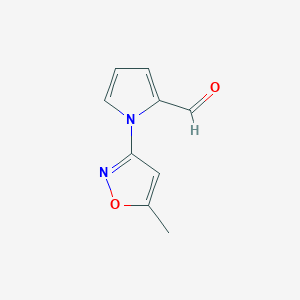
3-(4-Methoxyphenoxy)piperidine hydrochloride
Overview
Description
Scientific Research Applications
1. Pharmaceutical Development
Paroxetine hydrochloride, a derivative of 3-(4-Methoxyphenoxy)piperidine, is recognized for its role as a selective serotonin reuptake inhibitor (SSRI). It's indicated for various psychological conditions such as depression, anxiety disorders, and posttraumatic stress disorder. The compound's pharmacokinetics, pharmacological effects, and methods of analysis are comprehensively documented, showcasing its relevance in pharmaceutical research (Germann, Ma, Han, & Tikhomirova, 2013).
2. Cognitive Function Enhancement
A study explored the effects of FG-7080, another derivative of 3-(4-Methoxyphenoxy)piperidine, on scopolamine-induced cognitive impairments in rats. It showed potential in improving memory tasks, suggesting its utility in research focused on cognitive dysfunctions and related therapies (Miura, Nakata, Tanaka, Hiraga, Ikeda, Ohata, & Iwasaki, 1993).
3. Polymer Chemistry
In polymer chemistry, phenoxy ring-substituted derivatives of 3-(4-Methoxyphenoxy)piperidine have been utilized for the synthesis of novel copolymers. This application is significant in material science for creating specialized polymers with unique properties (Whelpley, Zepeda, Schjerven, Rocus, & Kharas, 2022).
4. Anti-Inflammatory Research
A new piperidinone alkaloid, which includes the 3-(4-Methoxyphenoxy)piperidine structure, was isolated from the roots of Heracleum dissectum. This compound demonstrated significant anti-inflammatory activity in vitro, highlighting its potential in the development of new anti-inflammatory drugs (Zhang, Wu, Mi, Peng, Wang, Liu, Wu, & Gao, 2017).
5. Metabolic Studies
A derivative of 3-(4-Methoxyphenoxy)piperidine was observed to influence feeding behavior and metabolism in obese rats, indicating its possible application in metabolic research and the study of obesity (Massicot, Steiner, & Godfroid, 1985).
6. Analgesic Drug Development
In the development of analgesic drugs, certain 3-(4-Methoxyphenoxy)piperidine derivatives have shown promising results. These compounds exhibit potent analgesic activity and have potential applications in pain management research (Lalinde, Moliterni, Wright, Spencer, Ossipov, Spaulding, & Rudo, 1990).
Safety and Hazards
Users should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling 3-(4-Methoxyphenoxy)piperidine hydrochloride . Personal protective equipment, including chemical impermeable gloves and safety glasses, should be worn. Dust respirators should be used and dust formation should be avoided .
Mechanism of Action
Target of Action
The primary target of 3-(4-Methoxyphenoxy)piperidine hydrochloride is the histamine H3 receptor . This receptor plays a crucial role in maintaining wakefulness and is involved in the regulation of histamine synthesis and release .
Mode of Action
This compound acts as an antagonist and inverse agonist at the histamine H3 receptor . By blocking histamine autoreceptors, it enhances the activity of histaminergic neurons and increases the signaling of other neurotransmitters in the brain .
Biochemical Pathways
The compound’s action on the histamine H3 receptor affects the histaminergic neuron signaling pathway . This pathway plays a key role in maintaining wakefulness. The compound’s action leads to increased activity of histaminergic neurons and enhanced signaling of other neurotransmitters in the brain .
Pharmacokinetics
The compound’s efficacy could be influenced by itsADME (Absorption, Distribution, Metabolism, and Excretion) properties , which impact its bioavailability .
Result of Action
The action of this compound leads to increased wakefulness . In clinical trials, it has been shown to reduce the Epworth Sleepiness Scale (ESS) score, indicating a decrease in excessive daytime sleepiness .
Biochemical Analysis
Biochemical Properties
The nature of these interactions is complex and depends on the specific biochemical context .
Cellular Effects
It’s possible that this compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
It’s possible that threshold effects, as well as toxic or adverse effects at high doses, could be observed .
Metabolic Pathways
The compound likely interacts with various enzymes and cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
The compound may interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Disclaimer: : The information provided in this article is based on the limited data available and should be verified through further research. The use of this compound should be conducted by trained professionals in a controlled environment following all safety protocols. This compound is for research use only and is not intended for diagnostic or therapeutic use .
properties
IUPAC Name |
3-(4-methoxyphenoxy)piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-14-10-4-6-11(7-5-10)15-12-3-2-8-13-9-12;/h4-7,12-13H,2-3,8-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTAWPLIQXOITO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2CCCNC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![methyl 4-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]benzoate](/img/structure/B3041762.png)





